molecular formula C10H12O3S B12621738 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene CAS No. 918341-15-8

1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene

Katalognummer: B12621738
CAS-Nummer: 918341-15-8
Molekulargewicht: 212.27 g/mol
InChI-Schlüssel: VHUGVPBURJZVNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group and a methanesulfonyl ethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2-methoxybenzene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a sulfonium intermediate, which then undergoes elimination to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methanesulfonyl-2-[2-(2-methoxyethoxy)ethoxy]ethane
  • Methanesulfonyl chloride
  • Methanesulfonyl azide

Uniqueness

1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical and biological applications .

Eigenschaften

CAS-Nummer

918341-15-8

Molekularformel

C10H12O3S

Molekulargewicht

212.27 g/mol

IUPAC-Name

1-methoxy-2-(2-methylsulfonylethenyl)benzene

InChI

InChI=1S/C10H12O3S/c1-13-10-6-4-3-5-9(10)7-8-14(2,11)12/h3-8H,1-2H3

InChI-Schlüssel

VHUGVPBURJZVNR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C=CS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.